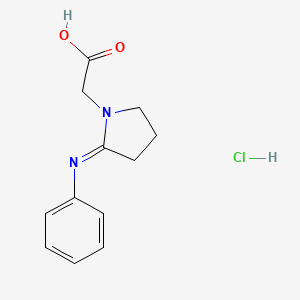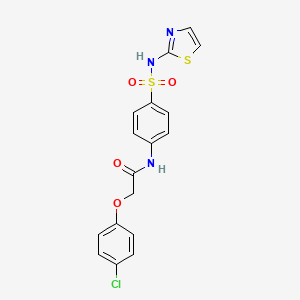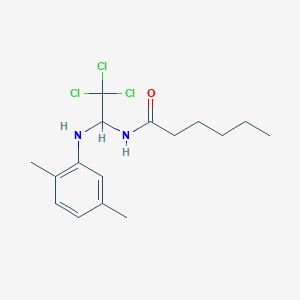
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a pyrrolidine ring and an acetic acid moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride typically involves the reaction of phenylhydrazine with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenylimino)-1-pyrrolidineacetic acid
- 1-(Phenylimino)-2-pyrrolidineacetic acid
- 2-(Phenylimino)-1-pyrrolidinepropionic acid
Uniqueness
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is unique due to its specific structural features, such as the presence of both an imino group and a pyrrolidine ring, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
91417-86-6 |
|---|---|
Molekularformel |
C12H15ClN2O2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
2-(2-phenyliminopyrrolidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-12(16)9-14-8-4-7-11(14)13-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,15,16);1H |
InChI-Schlüssel |
IMIAXTSRFVAGPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC2=CC=CC=C2)N(C1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11995354.png)
![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)
![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)
